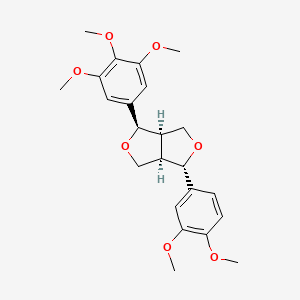

Epimagnolin A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H28O7 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |

InChI |

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m0/s1 |

InChI Key |

MFIHSKBTNZNJIK-FRMGNDQPSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Epimagnolin A: A Technical Guide to Natural Sources and Isolation Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimagnolin A is a bioactive lignan that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a naturally occurring compound, understanding its botanical origins and the methodologies for its efficient extraction and purification is paramount for advancing research and development efforts. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the experimental protocols for its isolation, catering to the needs of researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Magnoliaceae and Rutaceae families. The most prominent sources are various species of the Magnolia genus, which are often utilized in traditional Chinese medicine.

Table 1: Principal Natural Sources of this compound

| Family | Genus | Species | Common Name/Preparation | Plant Part |

| Magnoliaceae | Magnolia | Magnolia fargesii | Shin-yi, Xin-yi | Flower buds |

| Magnoliaceae | Magnolia | Magnolia biondii | Shin-yi, Xin-yi | Flower buds |

| Magnoliaceae | Magnolia | Magnolia sprengeri | Flower buds | |

| Magnoliaceae | Magnolia | Magnolia denudata | Flower buds | |

| Magnoliaceae | Magnolia | Magnolia flos | Shin-yi, Xin-yi | Flower buds |

| Rutaceae | Zanthoxylum | Zanthoxylum armatum |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from various studies on the isolation of lignans from Magnolia species.

Experimental Protocol 1: Solvent Extraction and Silica Gel Column Chromatography

This protocol outlines a general procedure for the extraction and purification of this compound from the dried flower buds of Magnolia species.

1. Plant Material Preparation:

-

The dried flower buds of the selected Magnolia species are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.

-

The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. Lignans, including this compound, are often enriched in the chloroform or ethyl acetate fraction.

4. Silica Gel Column Chromatography:

-

The chloroform or ethyl acetate fraction is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase consists of a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased (e.g., from 100:0 to 0:100).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions with similar TLC profiles are combined and concentrated.

5. Recrystallization:

-

The purified this compound fraction is further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the compound in a highly pure crystalline form.

Table 2: Quantitative Data for Lignan Isolation from Magnolia sprengeri (Illustrative)

| Compound | Amount from 370 mg Crude Extract | Purity (by HPLC) |

| (-)-Maglifloenone | 15.6 mg | > 95% |

| Futoenone | 19.2 mg | > 95% |

| Magnoline | 10.8 mg | > 95% |

| Cylohexadienone | 14.7 mg | > 95% |

| Fargesone C | 33.2 mg | > 95% |

| Fargesone A | 47.5 mg | > 95% |

| Fargesone B | 17.7 mg | > 95% |

Note: This table illustrates the yields of various lignans isolated from Magnolia sprengeri using high-speed counter-current chromatography and serves as a reference for expected yields in lignan isolation. Specific yield and purity for this compound would require dedicated quantitative analysis.

Experimental Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a sophisticated liquid-liquid chromatography technique that can be employed for the separation and purification of lignans from a crude extract or a pre-fractionated sample.

1. Sample Preparation:

-

A crude extract or a fraction enriched with lignans is prepared as described in Protocol 1.

2. HSCCC System and Solvent System Selection:

-

A suitable two-phase solvent system is selected. For the separation of lignans from Magnolia species, a common system is petroleum ether-ethyl acetate-methanol-water in various volume ratios (e.g., 1:0.8:1.2:0.6, v/v/v/v). The selection of the solvent system is critical and is optimized based on the partition coefficient (K) of the target compounds.

3. HSCCC Separation:

-

The HSCCC instrument is filled with the stationary phase.

-

The sample solution is injected into the column.

-

The mobile phase is pumped through the column at a specific flow rate, and the column is rotated at a high speed.

-

The effluent is continuously monitored with a UV detector, and fractions are collected based on the chromatogram.

4. Purity Analysis:

-

The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for the isolation of this compound.

Caption: General workflow for this compound isolation.

Caption: HSCCC purification workflow for this compound.

Conclusion

The isolation of this compound from its natural sources, particularly from the flower buds of various Magnolia species, is a well-established process that relies on standard phytochemical techniques. While solvent extraction followed by silica gel column chromatography remains a fundamental approach, advanced methods like high-speed counter-current chromatography offer efficient and high-resolution purification. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to successfully isolate this compound for further scientific investigation and potential therapeutic development. The provided quantitative data, although illustrative for a mixture of lignans, underscores the feasibility of obtaining significant quantities of these compounds from their natural sources.

Epimagnolin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimagnolin A is a furofuran lignan found in various plant species, notably in the flower buds of Magnolia fargesii and Magnolia biondii. These plants have a history of use in traditional medicine, particularly for treating inflammatory conditions. Modern research has begun to elucidate the pharmacological properties of this compound, revealing its potential in areas such as cancer therapy and the modulation of drug resistance. This technical guide provides a comprehensive overview of the chemical properties, relevant experimental protocols, and the known signaling pathway interactions of this compound.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are essential for its identification, handling, and use in experimental settings.

| Property | Value |

| CAS Number | 41689-51-4 |

| Molecular Formula | C₂₃H₂₈O₇ |

| Molecular Weight | 416.46 g/mol |

| IUPAC Name | (3R,3aS,6S,6aS)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |

| Synonyms | (+)-Epimagnolin A, epi-Magnolin |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) |

| Storage | Long-term storage at -20°C is recommended |

| Melting Point | Specific experimental data not readily available in public literature. |

| Spectroscopic Data | While the structure has been confirmed by ¹H and ¹³C NMR, detailed spectral data are not widely published. |

Signaling Pathway Modulation: The mTOR/Akt Pathway

This compound has been shown to exert its biological effects, in part, by modulating key cellular signaling pathways. A significant target is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been found to inhibit this pathway, contributing to its anti-proliferative effects in lung cancer cells.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

General Protocol for Extraction and Isolation of this compound from Magnolia species

This compound is naturally present in the flower buds of plants like Magnolia fargesii. The following is a generalized procedure for its extraction and isolation.[1]

-

Extraction:

-

Air-dried and powdered flower buds of the Magnolia species are extracted with methanol at room temperature. This process is typically repeated three times to ensure maximum yield.

-

The methanolic extracts are combined and concentrated under reduced pressure to obtain a solid extract.

-

-

Solvent Partitioning:

-

The crude methanol extract is suspended in water.

-

A liquid-liquid partition is performed using solvents of increasing polarity. This typically involves sequential extraction with n-hexane, chloroform (CHCl₃), and n-butanol.

-

The chloroform fraction, which is enriched with lignans like this compound, is collected for further purification.

-

-

Chromatographic Purification:

-

The chloroform fraction is subjected to column chromatography. A common stationary phase is silica gel.

-

The column is eluted with a gradient of solvents, often a mixture of hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar Rf values to standard this compound are pooled.

-

Further purification is achieved using techniques like Sephadex LH-20 column chromatography and/or semi-preparative High-Performance Liquid Chromatography (HPLC) until pure this compound is isolated.

-

MTT Assay for Cell Viability and Drug Resistance

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is particularly useful for evaluating the effect of compounds like this compound on cancer cell lines and its potential to reverse drug resistance.

-

Cell Seeding:

-

Cells are harvested and counted.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.

-

For drug resistance studies, cells can be co-treated with this compound and a cytotoxic drug.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound(s). Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After incubation, carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

ATPase Activity Assay

This assay is used to determine if a compound interacts with ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), by measuring the rate of ATP hydrolysis. Stimulation of ATPase activity can indicate that the compound is a substrate for the transporter.

-

Preparation of Reagents:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, and other necessary salts).

-

Prepare a stock solution of ATP.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a colorimetric reagent for phosphate detection (e.g., a malachite green-based reagent).

-

-

Enzyme Reaction:

-

In a 96-well plate, add the purified ABC transporter protein to the reaction buffer.

-

Add different concentrations of this compound to the wells. Include a positive control (a known substrate like verapamil) and a negative control (no compound).

-

Pre-incubate the plate for a few minutes at 37°C.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C.

-

-

Phosphate Detection:

-

Stop the reaction by adding the colorimetric phosphate detection reagent.

-

Allow the color to develop according to the reagent's protocol.

-

Measure the absorbance at the appropriate wavelength (e.g., around 620-650 nm).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of phosphate released in each reaction.

-

Plot the rate of ATP hydrolysis as a function of the this compound concentration to determine the effect on ATPase activity.

-

Calcein-AM Efflux Assay

The Calcein-AM assay is a fluorescence-based method to measure the function of efflux pumps like ABCB1. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein by intracellular esterases. Calcein itself is a substrate for ABCB1 and is actively transported out of the cell. Inhibition of the transporter leads to intracellular accumulation of calcein and increased fluorescence.

-

Cell Preparation:

-

Harvest cells expressing the ABC transporter of interest (and a control cell line that does not) and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Adjust the cell density to approximately 1 x 10⁶ cells/mL.

-

-

Compound Incubation:

-

Aliquot the cell suspension into tubes or a 96-well plate.

-

Add various concentrations of this compound to the cells. Include a positive control inhibitor (e.g., verapamil) and a vehicle control.

-

Incubate the cells with the compound for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Calcein-AM Loading:

-

Add Calcein-AM to the cell suspensions to a final concentration of approximately 1 µM.

-

Incubate for another 15-30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the intracellular fluorescence using a fluorescence microplate reader or a flow cytometer.

-

The excitation wavelength for calcein is typically around 490 nm, and the emission is measured at around 520 nm.

-

-

Data Analysis:

-

An increase in fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of the efflux pump.

-

The results can be expressed as a percentage of the fluorescence of the control cells.

-

Conclusion

This compound is a promising natural product with demonstrated biological activities, including anti-proliferative effects mediated through the inhibition of the mTOR/Akt signaling pathway and the ability to reverse multidrug resistance by interacting with ABC transporters. The information and protocols provided in this technical guide are intended to support further research into the therapeutic potential of this compound. As research progresses, a more detailed understanding of its mechanism of action and its full pharmacological profile will undoubtedly emerge, paving the way for its potential application in drug development.

References

The Distribution of Epimagnolin A in Magnolia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of Epimagnolin A, a bioactive lignan, in various parts of Magnolia species. The document details experimental protocols for its quantification and elucidates its interaction with key cellular signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

This compound has been identified as a significant bioactive constituent in certain Magnolia species, particularly within the flower buds, which are commonly used in traditional medicine. Quantitative analysis has revealed varying concentrations of this compound depending on the plant part and the specific species.

A key study on Magnolia biondii has provided specific data on the concentration of this compound in its flower buds. The research indicated that the content of this compound in the flower buds of Magnolia biondii ranges from 0.91% to 2.47% of the dry weight[1]. This notable concentration underscores the potential of Magnolia biondii flower buds as a primary source for the isolation of this compound.

While quantitative data for this compound in other parts of Magnolia biondii or in other Magnolia species is not as readily available in the current literature, related lignans such as magnolol and honokiol have been quantified in various plant parts, including the bark and leaves. This suggests that a broader investigation into the distribution of this compound across different tissues and species is a promising area for future research.

For comparative purposes, the table below summarizes the known quantitative data for this compound.

| Plant Species | Plant Part | Concentration (% of Dry Weight) | Reference |

| Magnolia biondii | Flower Buds | 0.91 - 2.47% | [1] |

Experimental Protocols

The accurate quantification of this compound in plant matrices is crucial for quality control, standardization of herbal preparations, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is the most common and reliable method for this purpose.

Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of lignans, including this compound, from Magnolia plant parts, which can be optimized based on the specific tissue and research objectives.

Materials and Reagents:

-

Dried and powdered plant material (e.g., flower buds, leaves, bark)

-

Methanol (HPLC grade)

-

Ethanol (80%)

-

Ultrasonic bath

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Weigh approximately 1.0 g of the dried, powdered plant material into a conical flask.

-

Extraction: Add 50 mL of 80% ethanol to the flask.

-

Ultrasonication: Place the flask in an ultrasonic bath and extract for 60 minutes at room temperature.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Repeat Extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 10 mL) for HPLC analysis.

-

Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

Quantification of this compound by HPLC-UV

This protocol provides the chromatographic conditions for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of acetonitrile (A) and water (B). A typical gradient might be:

-

0-10 min: 30-50% A

-

10-25 min: 50-70% A

-

25-30 min: 70-30% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 278 nm

-

Injection Volume: 10 µL

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards of known concentrations to generate a calibration curve.

Data Analysis:

-

Inject the prepared standards and sample extracts into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the samples by using the calibration curve generated from the standards.

Signaling Pathway Interactions

Recent research has shed light on the molecular mechanisms underlying the bioactivity of this compound, particularly its role as an inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.

This compound has been shown to target the mTOR kinase, thereby inhibiting the downstream Akt signaling pathway[2]. This inhibition can suppress neoplastic cell transformation and the growth of cancer cells. The following diagram illustrates the experimental workflow for investigating the effect of this compound on the mTOR pathway.

Caption: Experimental workflow for assessing this compound's effect on the mTOR pathway.

The signaling cascade diagram below illustrates the inhibitory action of this compound on the PI3K/Akt/mTOR pathway. Growth factor signaling activates PI3K, leading to the activation of Akt, which in turn activates mTORC1. This compound is proposed to directly or indirectly inhibit the kinase activity of mTOR, thereby blocking downstream signaling and affecting cellular processes like protein synthesis and cell growth.

Caption: Inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

References

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Epimagnolin A in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Epimagnolin A in human plasma using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described method is suitable for pharmacokinetic studies and other applications requiring accurate measurement of this compound.

Introduction

This compound is a lignan with potential therapeutic properties. To support its development as a drug candidate, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This application note describes a sensitive and selective HPLC-MS/MS method for the determination of this compound in human plasma. The method has been validated for linearity, precision, accuracy, recovery, and matrix effects to ensure data integrity.

Experimental

2.1. Chemicals and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structural analog)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (sourced from a certified vendor)

2.2. Instrumentation

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

2.3. Chromatographic Conditions

A C18 reversed-phase column is used for the chromatographic separation. The mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, re-equilibrate at 10% B for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 5 min |

2.4. Mass Spectrometric Conditions

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 450 °C |

| MRM Transitions | To be determined experimentally |

| (this compound) | e.g., m/z [M+H]+ → fragment ion |

| (Internal Standard) | e.g., m/z [M+H]+ → fragment ion |

2.5. Preparation of Standards and Quality Control Samples

Stock solutions of this compound and the IS are prepared in methanol. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the stock solutions into blank human plasma.

Sample Preparation Protocol

A protein precipitation method is employed for sample preparation.[1][2][3]

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4]

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the HPLC-MS/MS system.

Method Validation Summary

The method was validated according to regulatory guidelines.[5]

4.1. Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The LLOQ was determined to be 1 ng/mL.[1][6][7]

4.2. Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four QC levels. The results were within the acceptable limits of ±15% (±20% for LLOQ).[6][7][8][9]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low | 3 | 6.2 | 98.7 | 7.5 | 101.2 |

| Medium | 100 | 4.8 | 102.1 | 5.9 | 99.8 |

| High | 800 | 3.5 | 97.5 | 4.2 | 98.1 |

4.3. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels. The recovery was consistent, and no significant matrix effect was observed.[6][7][8]

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.3 | 95.8 |

| Medium | 100 | 95.1 | 98.2 |

| High | 800 | 94.5 | 97.1 |

Diagrams

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The method has been thoroughly validated and is suitable for supporting pharmacokinetic and other clinical or preclinical studies of this compound.

References

- 1. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organomation.com [organomation.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public.pensoft.net [public.pensoft.net]

Application Notes and Protocols for Cell Proliferation Assays Using Epimagnolin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimagnolin A, a lignan compound, has demonstrated potential as an anti-proliferative agent in various cancer cell lines. These application notes provide a comprehensive guide to utilizing this compound in cell proliferation assays, including detailed experimental protocols, quantitative data on its efficacy, and an overview of the underlying signaling pathways.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in non-small cell lung cancer (NSCLC) cell lines, H460 and H1650. The following table summarizes the observed effects on cell proliferation. While specific IC50 values (the concentration at which 50% of cell growth is inhibited) are not yet definitively established in the public domain, the available data indicates a dose-dependent inhibitory effect.

| Cell Line | Cancer Type | Observed Effect of this compound |

| H460 | Non-Small Cell Lung Cancer | Dose-dependent suppression of cell proliferation.[1] |

| H1650 | Non-Small Cell Lung Cancer | Dose-dependent suppression of cell proliferation.[1] |

Experimental Protocols

Two standard and widely accepted protocols for assessing cell proliferation are provided below: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These can be adapted for use with this compound to determine its cytotoxic and anti-proliferative effects.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3][4][5]

Materials:

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Target cancer cell lines (e.g., H460, H1650)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[3][4]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[2]

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.[6][7][8]

Materials:

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Target cancer cell lines (e.g., H460, H1650)

-

Complete cell culture medium

-

Opaque-walled 96-well plates (to minimize luminescence signal cross-talk)

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Include vehicle and negative controls as described in the MTT protocol.

-

Add 100 µL of the prepared dilutions or control solutions to the respective wells.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Generate a dose-response curve and determine the IC50 value.

-

Signaling Pathways and Visualizations

This compound has been shown to suppress cell proliferation by inhibiting the mTOR-Akt signaling pathway.[1][9] This pathway is a central regulator of cell growth, proliferation, and survival.

Below is a diagram illustrating the experimental workflow for a typical cell proliferation assay.

Caption: Experimental workflow for cell proliferation assay.

The following diagram illustrates the inhibitory effect of this compound on the mTOR-Akt signaling pathway, which is a key mechanism for its anti-proliferative effects.

Caption: Inhibition of the mTOR-Akt signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 7. ch.promega.com [ch.promega.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 9. researchgate.net [researchgate.net]

Application Note: In Vitro mTOR Kinase Assay with Epimagnolin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that plays a central role in regulating fundamental cellular processes, including cell growth, proliferation, metabolism, and survival.[1][2] As a key component of two distinct protein complexes, mTORC1 and mTORC2, it integrates a wide array of intracellular and extracellular signals. Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer, which has made it a prime target for therapeutic intervention. Epimagnolin A, a natural compound, has been identified as a potent and selective ATP-competitive inhibitor of mTOR kinase, demonstrating its potential as a promising candidate for further investigation in drug discovery and development. This application note provides detailed protocols for an in vitro mTOR kinase assay using this compound, guidance on data interpretation, and an overview of the mTOR signaling pathway.

Data Presentation

The inhibitory activity of this compound against mTOR kinase can be quantified and compared with other known mTOR inhibitors. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | mTOR | In Vitro Kinase Assay | Concentration-dependent inhibition observed | [3][4] |

| Rapamycin | mTORC1 (allosteric) | Cell-based | ~0.1 | [2] |

| PP242 | mTOR (ATP-competitive) | In Vitro Kinase Assay | 8 | [5] |

| AZD8055 | mTOR (ATP-competitive) | In Vitro Kinase Assay | 0.8 | [5] |

| Torin1 | mTOR (ATP-competitive) | In Vitro Kinase Assay | 2-10 | [6] |

Note: While specific IC50 values for this compound were not publicly available at the time of this writing, published research demonstrates its concentration-dependent inhibitory effect on mTOR kinase activity in vitro.[3][4]

Signaling Pathway

The mTOR signaling pathway is a complex network that governs cellular responses to various stimuli such as growth factors, nutrients, and cellular energy levels. This compound exerts its inhibitory effect by competing with ATP in the kinase domain of mTOR, thereby blocking downstream signaling.

Caption: mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

In Vitro mTOR Kinase Activity Assay (General Protocol)

This protocol is a general guideline for assessing the in vitro kinase activity of mTOR in the presence of this compound. It is based on the principle of measuring the phosphorylation of a substrate by mTOR.

Materials:

-

Active mTOR enzyme

-

Inactive kinase substrate (e.g., Akt1 or a peptide substrate)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

-

Detection reagent (e.g., phospho-specific antibody, ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Initiation of Kinase Reaction: Add ATP to each well to initiate the reaction (a typical final concentration is 100 µM).[3]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

-

For antibody-based detection: Add a stop solution and then a phospho-specific antibody to detect the phosphorylated substrate. The signal can be measured using a secondary antibody conjugated to a fluorophore or enzyme.

-

For ADP-Glo™ Assay: This assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ATP Competition Assay

This assay is designed to determine if this compound inhibits mTOR in an ATP-competitive manner.

Procedure:

-

Follow the general in vitro mTOR kinase assay protocol.

-

Perform the kinase reaction with a fixed concentration of this compound (e.g., at its IC50 or a concentration that gives significant inhibition).

-

Vary the concentration of ATP in the reaction (e.g., from a low concentration to a high concentration, spanning the Km of ATP for mTOR).

-

Data Analysis: Plot the mTOR kinase activity against the ATP concentration for both the control (no inhibitor) and the this compound-treated samples. In an ATP-competitive inhibition model, the apparent Km for ATP will increase with increasing inhibitor concentration, while the Vmax will remain unchanged. This can be visualized using a Lineweaver-Burk plot.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro mTOR kinase assay with this compound.

Caption: In Vitro mTOR Kinase Assay Workflow.

Conclusion

This application note provides a comprehensive guide for conducting in vitro mTOR kinase assays with the ATP-competitive inhibitor this compound. The detailed protocols and workflow diagrams are intended to assist researchers in accurately assessing the inhibitory potential of this and other related compounds. A thorough understanding of the mTOR signaling pathway and the principles of in vitro kinase assays is essential for the successful design and interpretation of these experiments, which are critical for the advancement of novel cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. MTOR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: ABCB1 ATPase Activity Assay with Epimagnolin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette (ABC) transporter subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a crucial membrane protein that actively transports a wide variety of substrates out of cells.[1][2] This efflux function, powered by ATP hydrolysis, plays a significant role in the pharmacokinetics of many drugs and is a key mechanism of multidrug resistance (MDR) in cancer cells.[2][3] Consequently, the identification of compounds that can modulate ABCB1 activity is a critical area of research in drug development.

Epimagnolin A, a furanofuran lignan found in several plant species, has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects.[4][5] Lignans, as a class of natural compounds, have been shown to interact with ABC transporters, suggesting that this compound may also modulate ABCB1 function.[6][7][8]

These application notes provide a detailed protocol for assessing the effect of this compound on the ATPase activity of ABCB1. The assay measures the rate of ATP hydrolysis by ABCB1, which is directly proportional to its transport activity. By quantifying the amount of inorganic phosphate (Pi) released, researchers can determine whether this compound stimulates, inhibits, or has no effect on ABCB1's function.

Principle of the Assay

The ABCB1 ATPase activity assay is based on the principle that ABCB1 utilizes the energy from ATP hydrolysis to efflux substrates across the cell membrane. The rate of ATP hydrolysis is a direct measure of the transporter's activity. This assay quantifies the amount of inorganic phosphate (Pi) released from ATP using a colorimetric or luminescence-based detection method. An increase in Pi production in the presence of a test compound suggests it is a substrate or activator of ABCB1, while a decrease in verapamil-stimulated ATPase activity indicates inhibition.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from an ABCB1 ATPase activity assay with this compound.

Table 1: Effect of this compound on Basal ABCB1 ATPase Activity

| This compound Concentration (µM) | Absorbance (OD 650 nm) | Pi Released (nmol) | Specific Activity (nmol Pi/min/mg protein) | % of Basal Activity |

| 0 (Basal) | 0.250 | 10.0 | 50.0 | 100 |

| 1 | 0.265 | 10.6 | 53.0 | 106 |

| 5 | 0.280 | 11.2 | 56.0 | 112 |

| 10 | 0.310 | 12.4 | 62.0 | 124 |

| 25 | 0.350 | 14.0 | 70.0 | 140 |

| 50 | 0.380 | 15.2 | 76.0 | 152 |

| 100 | 0.400 | 16.0 | 80.0 | 160 |

Table 2: Inhibitory Effect of this compound on Verapamil-Stimulated ABCB1 ATPase Activity

| Condition | This compound (µM) | Verapamil (µM) | Absorbance (OD 650 nm) | Pi Released (nmol) | Specific Activity (nmol Pi/min/mg protein) | % Inhibition |

| Basal | 0 | 0 | 0.250 | 10.0 | 50.0 | N/A |

| Stimulated | 0 | 100 | 0.500 | 20.0 | 100.0 | 0 |

| Inhibition | 1 | 100 | 0.480 | 19.2 | 96.0 | 4 |

| Inhibition | 5 | 100 | 0.450 | 18.0 | 90.0 | 10 |

| Inhibition | 10 | 100 | 0.400 | 16.0 | 80.0 | 20 |

| Inhibition | 25 | 100 | 0.350 | 14.0 | 70.0 | 30 |

| Inhibition | 50 | 100 | 0.300 | 12.0 | 60.0 | 40 |

| Inhibition | 100 | 100 | 0.260 | 10.4 | 52.0 | 48 |

Experimental Protocols

This section details the methodology for performing the ABCB1 ATPase activity assay.

Materials and Reagents

-

Recombinant human ABCB1 membranes (e.g., from insect or mammalian cell expression systems)

-

This compound

-

Verapamil (positive control activator)

-

Sodium orthovanadate (Na₃VO₄, inhibitor control)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl₂)

-

ATP solution (e.g., 100 mM in water, pH 7.0)

-

Phosphate standard solution (e.g., 1 mM KH₂PO₄)

-

Detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplates

-

Microplate reader

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare stock solutions of verapamil and sodium orthovanadate in a suitable solvent.

-

Prepare a series of dilutions of the phosphate standard in Assay Buffer.

-

On the day of the experiment, thaw the ABCB1 membranes on ice.

-

-

Assay Setup:

-

Add 40 µL of Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of the test compound (this compound at various concentrations), positive control (verapamil), negative control (vehicle, e.g., DMSO), or inhibitor control (sodium orthovanadate) to the respective wells.

-

Add 20 µL of diluted ABCB1 membranes (e.g., 1 mg/mL) to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Initiate the ATPase reaction by adding 30 µL of ATP solution (final concentration typically 3-5 mM) to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination and Detection:

-

Stop the reaction by adding 50 µL of the detection reagent to each well.

-

Incubate the plate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green-based reagents) using a microplate reader.

-

-

Data Analysis:

-

Construct a phosphate standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the amount of Pi released in each experimental well by interpolating from the standard curve.

-

Calculate the specific ATPase activity (nmol Pi/min/mg protein) for each condition.

-

To determine the effect of this compound, compare the ATPase activity in the presence of the compound to the basal activity (vehicle control).

-

To assess inhibition, compare the verapamil-stimulated ATPase activity in the presence and absence of this compound.

-

Visualizations

ABCB1 Efflux Pump Mechanism

Caption: Mechanism of ABCB1-mediated drug efflux.

Experimental Workflow for ABCB1 ATPase Activity Assay

Caption: Workflow for the ABCB1 ATPase activity assay.

Logical Relationship of ABCB1 Modulation

Caption: Interpreting ABCB1 ATPase assay results.

References

- 1. P-glycoprotein ABCB1: a major player in drug handling by mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of Polyphenols on P-Glycoprotein (ABCB1) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Lignan-Rich Fraction from Sambucus williamsii Hance Exerts Bone Protective Effects via Altering Circulating Serotonin and Gut Microbiota in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Docking Analysis of Epimagnolin A with Target Proteins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimagnolin A, a natural compound, has garnered significant interest for its potential therapeutic properties, particularly in cancer research. Understanding its mechanism of action at a molecular level is crucial for further drug development. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This document provides a detailed application note and protocol for the molecular docking analysis of this compound with its identified target protein, the mammalian target of rapamycin (mTOR), and discusses its interaction within the broader PI3K/Akt/mTOR signaling pathway.

Introduction

This compound has been identified as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[1][3] Molecular docking studies have confirmed that this compound directly targets the ATP-binding pocket of the mTOR kinase domain, providing a structural basis for its inhibitory activity.[4] This document outlines the protocols for performing such in silico analyses and presents the available quantitative data and relevant signaling pathways.

Quantitative Data Summary

Molecular docking simulations provide quantitative metrics to assess the binding affinity of a ligand to its target protein. The most common metric is the binding energy, typically expressed in kcal/mol, where a more negative value indicates a stronger binding affinity.

| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| This compound | mTOR kinase | 4JT6 | -8.1 | Specific interacting residues at the active pocket of mTOR kinase have been identified.[4] | [4] |

Experimental Protocols

This section provides a generalized protocol for performing a molecular docking study of this compound with a target protein, such as mTOR, using AutoDock Vina, a widely used open-source docking program.[5][6][7]

Preparation of the Receptor Protein

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For mTOR kinase, the structure with PDB ID: 4JT6 can be used.[4]

-

Prepare the Protein:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Kollman charges).

-

Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

-

Preparation of the Ligand (this compound)

-

Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical drawing software and converting it to a 3D format (e.g., MOL or SDF) or by downloading it from a chemical database like PubChem.

-

Prepare the Ligand:

-

Assign partial charges (e.g., Gasteiger charges).

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand structure in the PDBQT file format.

-

Molecular Docking with AutoDock Vina

-

Define the Binding Site (Grid Box):

-

Identify the active site of the target protein. For mTOR, this is the ATP-binding pocket.[4]

-

Define a grid box that encompasses the entire binding site. The size and center of the grid box need to be specified in the docking configuration file.

-

-

Configure Docking Parameters:

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

-

The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file. A higher value increases the computational time but also the reliability of the results.

-

-

Run the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

vina --config conf.txt --log log.txt

-

-

Analyze the Results:

-

AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

-

The output will also include the root-mean-square deviation (RMSD) values for each pose relative to the best pose.

-

The results can be visualized using molecular visualization software (e.g., PyMOL, Chimera) to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

-

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

This compound exerts its cellular effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell processes and is often hyperactivated in cancer.[1][3]

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Molecular Docking Workflow

The process of conducting a molecular docking study can be summarized in the following workflow.

Caption: A generalized workflow for molecular docking studies.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into the molecular interactions between a ligand and its target protein. The available data strongly suggest that this compound is a direct inhibitor of mTOR kinase, and the provided protocols offer a framework for researchers to conduct their own in silico investigations. Further studies are warranted to obtain a more comprehensive quantitative profile of this compound's interactions with other kinases in the PI3K/Akt/mTOR pathway to fully elucidate its selectivity and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 6. GitHub - ccsb-scripps/AutoDock-Vina: AutoDock Vina [github.com]

- 7. indico4.twgrid.org [indico4.twgrid.org]

Application Notes & Protocols: Unveiling the Molecular Targets of Epimagnolin A using a Genome-Wide CRISPR-Cas9 Screen

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify the cellular targets of Epimagnolin A, a lignan with known anti-tumor properties. The protocol is designed to be a foundational guide for researchers seeking to elucidate the mechanism of action of novel compounds.

Introduction

This compound, a natural compound, has demonstrated potential as an anti-cancer agent by suppressing the proliferation of cancer cells.[1] Preliminary studies suggest that this compound may exert its effects by targeting the mTOR (mammalian target of rapamycin) kinase and inhibiting the Akt signaling pathway.[2][3] However, a comprehensive, unbiased identification of its molecular targets is crucial for its development as a therapeutic agent. A genome-wide CRISPR-Cas9 screen offers a powerful and systematic approach to functionally interrogate the entire genome and identify genes that modulate cellular sensitivity to this compound.

This document outlines the principles of CRISPR-Cas9 screening for drug target identification and provides a detailed protocol for conducting a screen with this compound. The protocol covers the entire workflow from experimental design and execution to data analysis and hit identification.

Principle of CRISPR-Cas9 Screening for Drug Target Identification

Pooled CRISPR-Cas9 knockout screens are a robust method for identifying genes that, when inactivated, result in a specific phenotype, such as resistance or sensitivity to a drug.[4][5] The screen utilizes a pooled library of single-guide RNAs (sgRNAs) that target and inactivate thousands of genes across the genome. This library is introduced into a population of Cas9-expressing cells. The cell population is then treated with the compound of interest, in this case, this compound. The screen can be performed in two primary modes:

-

Positive Selection Screen: The goal is to identify genes whose knockout confers resistance to the drug. In this setup, cells with gene knockouts that allow them to survive and proliferate in the presence of a lethal dose of this compound will become enriched in the population over time.[4][6]

-

Negative Selection Screen: This screen aims to identify genes whose knockout sensitizes cells to the drug. Here, cells with knockouts of genes essential for survival in the presence of a sub-lethal dose of this compound will be depleted from the population.[4][6]

By comparing the representation of sgRNAs in the treated versus untreated cell populations using next-generation sequencing (NGS), we can identify the genes that modulate the cellular response to this compound.

Experimental Workflow

The general workflow for a pooled CRISPR-Cas9 screen is depicted below. It involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection of transduced cells, drug treatment, and finally, identification of enriched or depleted sgRNAs through deep sequencing.[7][8][9]

Figure 1: General workflow of a pooled CRISPR-Cas9 screen.

Detailed Protocol: Genome-Wide CRISPR-Cas9 Screen for this compound Target Identification

Materials

-

Cell Line: A cancer cell line sensitive to this compound (e.g., H460 or H1650 human lung cancer cells).[1]

-

CRISPR-Cas9 System:

-

LentiCas9-Blast vector

-

Genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3) in a lentiviral vector with a puromycin resistance marker.

-

-

Lentivirus Production:

-

HEK293T cells

-

Packaging plasmids (e.g., psPAX2 and pMD2.G)

-

Transfection reagent

-

-

Reagents:

-

This compound

-

Blasticidin and Puromycin

-

Cell culture media and supplements

-

Genomic DNA extraction kit

-

High-fidelity polymerase for PCR

-

Primers for sgRNA library amplification

-

-

Equipment:

-

Cell culture incubator

-

Biosafety cabinet

-

Centrifuge

-

Microscope

-

Next-generation sequencer

-

Methods

Phase 1: Preparation and Quality Control

-

Cell Line Preparation:

-

Culture the chosen cancer cell line in the recommended media.

-

Determine the IC50 of this compound for the cell line to establish appropriate concentrations for positive and negative selection screens.

-

-

Generation of Cas9-Expressing Stable Cell Line:

-

Produce lentivirus carrying the LentiCas9-Blast plasmid in HEK293T cells.

-

Transduce the target cancer cell line with the Cas9 lentivirus.

-

Select for stable Cas9-expressing cells using blasticidin.

-

Validate Cas9 activity using a functional assay (e.g., GFP knockout with a GFP-targeting sgRNA).

-

-

sgRNA Library Lentivirus Production:

-

Amplify the pooled sgRNA plasmid library.

-

Produce high-titer lentivirus for the sgRNA library in HEK293T cells.

-

Titer the lentiviral library on the Cas9-expressing cell line to determine the optimal multiplicity of infection (MOI).

-

Phase 2: CRISPR Screen Execution

-

Library Transduction:

-

Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 300-500 cells per sgRNA.

-

-

Puromycin Selection:

-

After 48-72 hours, select transduced cells with puromycin. The concentration and duration of puromycin selection should be optimized to kill all non-transduced cells.

-

-

Baseline Cell Collection (T0):

-

After puromycin selection is complete, harvest a representative population of cells to serve as the baseline (T0) reference for sgRNA distribution.

-

-

This compound Treatment:

-

Positive Selection: Treat the remaining cells with a high concentration of this compound (e.g., 2-3x IC90) to select for resistant cells. Culture the cells until a resistant population emerges, replenishing the drug as needed.

-

Negative Selection: Treat a parallel culture of cells with a lower concentration of this compound (e.g., IC20-IC30). Culture the cells for a predetermined number of population doublings (e.g., 10-15).

-

Maintain an untreated control population of cells cultured in parallel with DMSO.

-

-

Cell Harvesting:

-

Harvest cells from the positive selection, negative selection, and control arms at the end of the treatment period.

-

Phase 3: Data Analysis

-

Genomic DNA Extraction and sgRNA Amplification:

-

Extract genomic DNA from the T0, control, and treated cell populations.

-

Use PCR to amplify the sgRNA-containing regions from the genomic DNA.

-

-

Next-Generation Sequencing:

-

Perform high-throughput sequencing of the amplified sgRNA libraries to determine the read counts for each sgRNA in each sample.

-

-

Bioinformatic Analysis:

-

Align sequencing reads to the sgRNA library to get raw read counts.

-

Normalize the read counts.

-

Use statistical packages like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the treated samples compared to the control samples.[10]

-

Calculate metrics such as log-fold change, p-value, and false discovery rate (FDR) for each gene.

-

Data Presentation: Hypothetical Screening Results

The results of the CRISPR screen can be summarized in tables to highlight the top candidate genes that modulate sensitivity to this compound.

Table 1: Hypothetical Top Hits from a Positive Selection Screen (Resistance-Conferring Genes)

| Gene Symbol | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |

| GENE_A | 5.2 | 1.5e-8 | 3.1e-7 |

| GENE_B | 4.8 | 3.2e-8 | 6.1e-7 |

| GENE_C | 4.5 | 7.1e-8 | 1.2e-6 |

| GENE_D | 4.1 | 1.2e-7 | 1.9e-6 |

| GENE_E | 3.9 | 2.5e-7 | 3.8e-6 |

Table 2: Hypothetical Top Hits from a Negative Selection Screen (Sensitivity-Conferring Genes)

| Gene Symbol | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |

| GENE_F | -3.8 | 2.1e-7 | 4.5e-6 |

| GENE_G | -3.5 | 4.5e-7 | 8.9e-6 |

| GENE_H | -3.2 | 8.9e-7 | 1.5e-5 |

| GENE_I | -3.0 | 1.4e-6 | 2.2e-5 |

| GENE_J | -2.8 | 2.9e-6 | 4.1e-5 |

Putative Signaling Pathway of this compound

Based on existing literature, this compound is thought to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[11][12][13] The diagram below illustrates this pathway and the potential point of intervention for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]

- 5. Decoding CRISPR Screening: Methods, Applications and Future Prospects - CD Genomics [cd-genomics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]

- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Application Note: Unveiling the Subcellular Action of Epimagnolin A with Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimagnolin A, a lignan compound, has garnered significant interest in oncological research for its selective anti-proliferative effects. Studies have indicated that this compound preferentially suppresses the growth of lung cancer cells that exhibit an enhanced mTOR-Akt signaling pathway.[1] Specifically, it is suggested that this compound targets a distinct pocket on the mammalian target of rapamycin (mTOR), thereby inhibiting cell transformation and colony formation in lung cancer models.[2] Understanding the precise subcellular localization of this compound is paramount to elucidating its mechanism of action and for the development of targeted cancer therapeutics.

Confocal laser scanning microscopy (CLSM) offers a powerful and widely accessible tool for investigating the subcellular distribution of fluorescent molecules with high resolution and optical sectioning capabilities.[3][4] This application note provides a detailed protocol for determining the subcellular localization of this compound using confocal microscopy, enabling researchers to visualize its accumulation within specific cellular compartments. The provided methodologies and data presentation frameworks will aid in generating robust and quantifiable results.

Signaling Pathway of this compound

This compound is reported to inhibit the mTOR-Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the putative point of intervention by this compound.

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the key steps for determining the subcellular localization of this compound using confocal microscopy.

Caption: Experimental workflow for subcellular localization.

Materials and Methods

Materials

-

This compound (source and purity to be noted)

-

Cell line (e.g., A549 human lung carcinoma cells)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Hoechst 33342 (for nucleus staining)

-

MitoTracker™ Red CMXRos (for mitochondria staining)

-

ER-Tracker™ Green (for endoplasmic reticulum staining)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton™ X-100 in PBS

-

Confocal microscope with appropriate laser lines and filters

Experimental Protocol

-

Cell Culture:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells onto glass-bottom confocal dishes and allow them to adhere and reach 60-70% confluency.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel.[3]

-

Incubate the cells with the this compound-containing medium or vehicle control for a specified time (e.g., 1, 6, or 24 hours).[3]

-

-

Subcellular Organelle Staining:

-

For live-cell imaging:

-

Thirty minutes prior to the end of the this compound incubation, add the organelle-specific dyes to the culture medium according to the manufacturer's instructions (e.g., Hoechst 33342 at 1 µg/mL, MitoTracker™ Red at 100 nM, ER-Tracker™ Green at 1 µM).

-

Incubate for 30 minutes at 37°C.

-

Wash the cells three times with pre-warmed PBS.

-

Add fresh, pre-warmed culture medium or PBS for imaging.

-

-

For fixed-cell imaging:

-

After this compound treatment, wash cells with PBS.

-

Proceed to the fixation step. Staining will be performed after permeabilization.

-

-

-

Fixation and Permeabilization (for fixed-cell imaging):

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Perform staining with organelle-specific dyes as described above, followed by washing steps.

-

-

Confocal Microscopy and Image Acquisition:

-

Use a confocal laser scanning microscope equipped with appropriate objectives (e.g., 60x or 100x oil immersion).[3]

-

Set the excitation and emission wavelengths for each fluorophore to minimize spectral overlap. For example:

-

This compound (if intrinsically fluorescent): Determine the optimal excitation and emission wavelengths through a preliminary spectral scan. If not fluorescent, a fluorescently tagged version would be required.

-

Hoechst 33342: Ex: 405 nm, Em: 425-475 nm.[3]

-

ER-Tracker™ Green: Ex: 488 nm, Em: 500-530 nm.[3]

-

MitoTracker™ Red CMXRos: Ex: 543 nm, Em: 555-625 nm.[3]

-

-

Acquire images sequentially to avoid bleed-through between channels.[3]

-

Obtain Z-stacks to create a three-dimensional reconstruction of the cells.[5]

-

-

Image Analysis:

-

Process the acquired images using appropriate software (e.g., ImageJ/Fiji, Imaris).

-

Perform co-localization analysis to determine the degree of spatial overlap between the this compound signal and the signals from the organelle-specific markers.

-

Calculate co-localization coefficients such as Pearson's Correlation Coefficient or Manders' Overlap Coefficient.

-

Data Presentation

Quantitative data should be summarized to facilitate comparison between different treatment conditions and time points.

Table 1: Quantitative Analysis of this compound Subcellular Localization

| Subcellular Compartment | Mean Fluorescence Intensity of this compound (Arbitrary Units) | Pearson's Correlation Coefficient (with organelle marker) |

| Control (Vehicle) | ||

| Nucleus | ||

| Mitochondria | ||

| Endoplasmic Reticulum | ||

| Cytoplasm (non-organellar) | ||

| This compound (1 hour) | ||

| Nucleus | ||

| Mitochondria | ||

| Endoplasmic Reticulum | ||

| Cytoplasm (non-organellar) | ||

| This compound (6 hours) | ||

| Nucleus | ||

| Mitochondria | ||

| Endoplasmic Reticulum | ||

| Cytoplasm (non-organellar) | ||

| This compound (24 hours) | ||

| Nucleus | ||

| Mitochondria | ||

| Endoplasmic Reticulum | ||

| Cytoplasm (non-organellar) |

Discussion and Conclusion